Cas no 1251588-65-4 (2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide is a synthetic organic compound featuring a pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety and a sulfanylacetamide linker terminating in a 3-(trifluoromethyl)phenyl group. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of the oxadiazole heterocycle and the electron-withdrawing trifluoromethyl group, which may enhance binding affinity and metabolic stability. The compound is of interest in pharmaceutical research for its potential as a scaffold in kinase inhibitors or other targeted therapies. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate in drug discovery.
2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide structure
1251588-65-4 structure
商品名:2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide
CAS番号:1251588-65-4
MF:C17H13F3N4O2S
メガワット:394.370932340622
CID:6327903
PubChem ID:49665144

2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide
    • F3406-7503
    • VU0624470-1
    • 2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
    • AKOS024485245
    • 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
    • 1251588-65-4
    • 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
    • インチ: 1S/C17H13F3N4O2S/c1-10-22-16(26-24-10)11-5-6-21-15(7-11)27-9-14(25)23-13-4-2-3-12(8-13)17(18,19)20/h2-8H,9H2,1H3,(H,23,25)
    • InChIKey: JBASLGNTFADCSE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CN=1)C1=NC(C)=NO1)CC(NC1=CC=CC(C(F)(F)F)=C1)=O

計算された属性

  • せいみつぶんしりょう: 394.07113133g/mol
  • どういたいしつりょう: 394.07113133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 511
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-7503-10μmol
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-7503-4mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7503-5μmol
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7503-10mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
10mg
$79.0 2023-09-10
Life Chemicals
F3406-7503-15mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
15mg
$89.0 2023-09-10
Life Chemicals
F3406-7503-1mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
1mg
$54.0 2023-09-10
Life Chemicals
F3406-7503-2μmol
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7503-2mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
2mg
$59.0 2023-09-10
Life Chemicals
F3406-7503-3mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7503-5mg
2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
1251588-65-4
5mg
$69.0 2023-09-10

2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 関連文献

2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamideに関する追加情報

Introduction to Compound with CAS No 1251588-65-4 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 1251588-65-4 is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This compound, formally known as 2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide, has garnered considerable attention due to its unique structural features and promising biological activities. The molecular structure incorporates several key functional groups that contribute to its potential therapeutic efficacy, making it a valuable candidate for further investigation and development.

The core structure of this compound features a pyridine ring linked to a sulfanyl group, which is further connected to a 3-methyl-1,2,4-oxadiazole moiety. This oxadiazole ring is known for its stability and ability to interact with biological targets, enhancing the compound's pharmacological properties. Additionally, the presence of a trifluoromethyl group on the phenyl ring introduces electron-withdrawing effects, which can modulate the compound's solubility and metabolic stability. These structural elements collectively contribute to the compound's potential as an active pharmaceutical ingredient (API) in various therapeutic applications.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific biological pathways. The compound with CAS no 1251588-65-4 has shown promise in preclinical studies as a modulator of enzymes involved in inflammation and pain signaling. Specifically, its sulfanyl-pyridine core has been found to interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate pain and inflammation. By inhibiting these enzymes, the compound may offer a novel approach to managing chronic inflammatory conditions.

Furthermore, the 3-methyl-1,2,4-oxadiazole moiety in the molecular structure has been identified as a critical pharmacophore for binding to certain protein targets. This moiety has demonstrated interactions with enzymes such as lipoxygenase (LOX), which are involved in the pathogenesis of various inflammatory diseases. The combination of these structural features makes this compound a versatile tool for exploring new therapeutic strategies.

The trifluoromethyl group on the phenyl ring is another important feature that enhances the compound's pharmacological profile. This group increases the metabolic stability of the molecule by resisting oxidative degradation, thereby extending its half-life in vivo. Additionally, it can improve binding affinity by introducing hydrophobic interactions with biological targets. These properties make the compound an attractive candidate for further optimization and development into a lead compound for drug discovery programs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed using this compound to evaluate its potential binding affinity to various protein targets. These studies have revealed that it can effectively interact with COX-2 and LOX enzymes, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits good oral bioavailability and favorable distribution properties.

The development of novel therapeutic agents often involves iterative optimization of lead compounds to improve their efficacy and safety profiles. In the case of this compound with CAS no 1251588-65-4, researchers have explored various synthetic modifications to enhance its pharmacological properties. For instance, substituent variations on the pyridine ring have been investigated to optimize binding interactions with target proteins. Additionally, modifications to the oxadiazole ring have been explored to improve metabolic stability and reduce potential side effects.

The significance of this compound extends beyond its potential therapeutic applications. It serves as a valuable scaffold for exploring new chemical entities (NCEs) in drug discovery programs. By leveraging its unique structural features, researchers can design derivatives with enhanced potency and selectivity against specific disease targets. This approach aligns with current trends in pharmaceutical research aimed at developing targeted therapies that minimize off-target effects and improve patient outcomes.

In conclusion, Compound with CAS no 1251588-65-4 represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for exploring new therapeutic strategies targeting inflammation and pain signaling pathways. With ongoing advancements in computational chemistry and synthetic methodologies, this compound holds significant potential for contributing to next-generation therapeutic agents designed to address unmet medical needs.

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